REACTION_CXSMILES
|
Cl.CN(C)CCCN=C=NCC.[Cl:13][C:14]1[CH:15]=[C:16]([CH:21]([NH2:23])[CH3:22])[CH:17]=[CH:18][C:19]=1[Cl:20].[F:24][C:25]1[CH:26]=[C:27]([CH:31]=[CH:32][CH:33]=1)[C:28](O)=[O:29]>CN(C)C1C=CN=CC=1.ClCCl>[Cl:13][C:14]1[CH:15]=[C:16]([CH:21]([NH:23][C:28](=[O:29])[C:27]2[CH:31]=[CH:32][CH:33]=[C:25]([F:24])[CH:26]=2)[CH3:22])[CH:17]=[CH:18][C:19]=1[Cl:20] |f:0.1|
|
Name
|
|
Quantity
|
143.8 mg
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
142 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C)N
|
Name
|
|
Quantity
|
91.6 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
70 mg
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C(=O)O)C=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at ambient temperature for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture stirred at ambient temperature for 5 hours
|
Duration
|
5 h
|
Reaction Time |
5 min |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(C=CC1Cl)C(C)NC(C1=CC(=CC=C1)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |